molecular formula C11H22N2O2 B13855470 2-N-Boc-2-N-methyl-2-aminopiperidine

2-N-Boc-2-N-methyl-2-aminopiperidine

Cat. No.: B13855470
M. Wt: 214.30 g/mol
InChI Key: QJMYPERUKAEOQL-UHFFFAOYSA-N
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Description

2-N-Boc-2-N-methyl-2-aminopiperidine is a piperidine derivative featuring dual functional groups: a tert-butoxycarbonyl (Boc) protecting group and a methyl group on the same nitrogen atom. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMYPERUKAEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-2-N-methyl-2-aminopiperidine typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 2-methyl-2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .

Industrial Production Methods

Industrial production of 2-N-Boc-2-N-methyl-2-aminopiperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-2-N-methyl-2-aminopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields 2-methyl-2-aminopiperidine, which can be further functionalized to produce various derivatives.

Scientific Research Applications

2-N-Boc-2-N-methyl-2-aminopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-Boc-2-N-methyl-2-aminopiperidine involves its role as a protected amine. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with various molecular targets, participating in reactions such as nucleophilic substitution and forming bonds with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number Reference ID
2-N-Boc-2-N-methyl-2-aminopiperidine Boc and methyl groups on N2 of piperidine C11H22N2O2 214.31 (estimated) Not explicitly listed N/A
N-Boc-2-aminopyridine Boc-protected amine on pyridine ring C10H14N2O2 194.23 38427-94-0
4-(N-Boc-amino)piperidine Boc-protected amine on piperidine N4 C10H20N2O2 200.28 73874-95-0
(S)-1-Benzyl-3-Boc-Aminopiperidine Boc-protected amine on N3; benzyl group on N1 C17H26N2O2 290.40 216854-24-9
Boc-Pip-OH Boc-protected piperidine-2-carboxylic acid C11H19NO4 229.27 Not listed

Key Observations :

  • Steric Effects: The dual substitution (Boc + methyl) on the same nitrogen in 2-N-Boc-2-N-methyl-2-aminopiperidine likely increases steric hindrance compared to mono-substituted analogs like N-Boc-2-aminopyridine. This may influence reaction kinetics in coupling or deprotection steps.
  • Ring Position : Piperidine derivatives with Boc groups at different positions (e.g., N3 or N4) exhibit distinct electronic environments, affecting their utility in stereoselective synthesis .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability Considerations
2-N-Boc-2-N-methyl-2-aminopiperidine Likely soluble in DMSO, chloroform (inferred) Not available Stable under inert conditions
N-Boc-2-aminopyridine Limited data; likely polar aprotic solvents Not listed Sensitive to acidic conditions
(S)-1-Benzyl-3-Boc-Aminopiperidine Soluble in chloroform, methanol, DMSO Not listed Stable at room temperature
Boc-Pip-OH Polar solvents (e.g., methanol) Not listed Acid-labile (Boc cleavage)

Key Observations :

  • Solubility: The presence of a methyl group in 2-N-Boc-2-N-methyl-2-aminopiperidine may slightly reduce polarity compared to Boc-Pip-OH, favoring solubility in less polar solvents.
  • Stability : All Boc-protected compounds are acid-sensitive, requiring careful handling during deprotection (e.g., trifluoroacetic acid) .

Key Observations :

  • Compounds like N-Boc-2-aminopyridine require stringent safety measures (e.g., PPE, ventilation) due to acute toxicity risks .

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